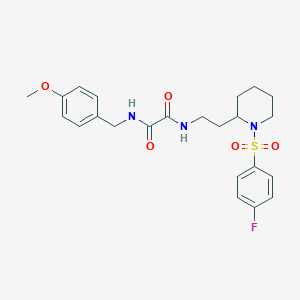
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C23H28FN3O5S and its molecular weight is 477.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C23H27F2N3O4S
- Molecular Weight : 479.54 g/mol
- Functional Groups : It contains a piperidine moiety, a sulfonyl group, and an oxalamide linkage, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Hydrophobic Interactions : The fluorophenyl group interacts with hydrophobic pockets in proteins, which may enhance binding affinity to target receptors or enzymes.
- Hydrogen Bonding : The sulfonyl group can form hydrogen bonds with amino acid residues, potentially modulating enzyme activity or receptor signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of the compound. It demonstrated moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
These results suggest that the compound may serve as a lead for developing new antibacterial agents.
Enzyme Inhibition
The compound has also been tested for its ability to inhibit key enzymes involved in various physiological processes. Notably:
- Acetylcholinesterase (AChE) : It exhibited significant inhibitory activity, which is relevant for conditions like Alzheimer's disease.
- Urease : Strong inhibition was observed, indicating potential applications in treating urease-related disorders.
Neuroprotective Effects
In vitro studies have suggested that this compound may offer neuroprotective benefits. This is hypothesized to be due to its ability to modulate oxidative stress and inflammation in neuronal cells. Key findings include:
- Reduced lipid peroxidation levels in neuronal cultures treated with the compound.
- Enhanced expression of neuroprotective proteins such as heme oxygenase-1.
Case Studies and Research Applications
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neurological Disorders : Preliminary research indicates that it may be beneficial in models of neurodegenerative diseases due to its AChE inhibition and antioxidant properties.
- Cancer Research : The compound's ability to induce apoptosis in cancer cell lines has been investigated, showing promise as a chemotherapeutic agent.
- Inflammatory Conditions : Its anti-inflammatory properties are under exploration for treating conditions like arthritis and other inflammatory diseases.
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O5S/c1-32-20-9-5-17(6-10-20)16-26-23(29)22(28)25-14-13-19-4-2-3-15-27(19)33(30,31)21-11-7-18(24)8-12-21/h5-12,19H,2-4,13-16H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEZFQFIOFYITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














